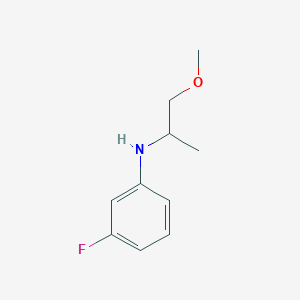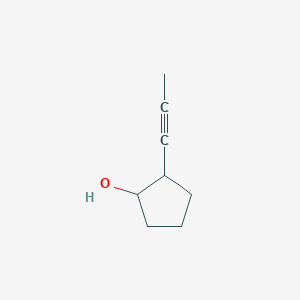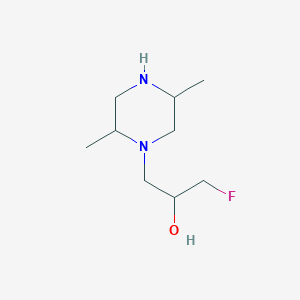
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H8F2O4S It is a derivative of benzene, featuring fluorine and methoxy groups attached to the benzene ring, along with a sulfonyl fluoride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a fluorinated and methoxylated benzene derivative. One common method is the reaction of 2-Fluoro-4,5-dimethoxybenzene with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine and methoxy groups on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring.
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the sulfonyl fluoride group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nitrating agents (e.g., HNO3).
Nucleophilic Substitution: Reagents such as amines or alcohols can be used to replace the sulfonyl fluoride group.
Oxidation and Reduction: Strong oxidizing agents (e.g., KMnO4) or reducing agents (e.g., LiAlH4) may be employed under specific conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamides or sulfonate esters, depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions, which can alter their activity or stability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride involves its ability to act as an electrophile, particularly through the sulfonyl fluoride group. This group can react with nucleophiles, such as amines or thiols, to form stable covalent bonds. This reactivity is exploited in various chemical and biological applications, where the compound can modify other molecules or act as a reactive intermediate.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Fluoro-1,4-dimethoxybenzene: Lacks the sulfonyl group, making it less reactive in certain types of chemical reactions.
4-Fluoro-1,2-dimethoxybenzene: Different substitution pattern on the benzene ring, leading to different reactivity and applications.
Uniqueness
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride is unique due to the presence of both fluorine and methoxy groups, which influence its reactivity and stability. The sulfonyl fluoride group provides a reactive site for nucleophilic substitution, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C8H8F2O4S |
|---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
2-fluoro-4,5-dimethoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8F2O4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3 |
InChI Key |
AZIJUADAMOXRDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S(=O)(=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13258180.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13258187.png)
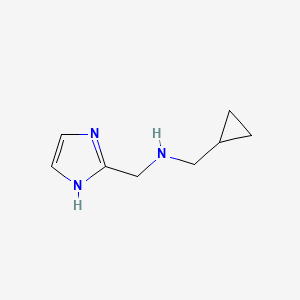
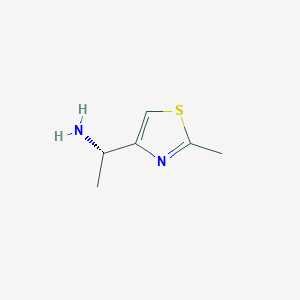
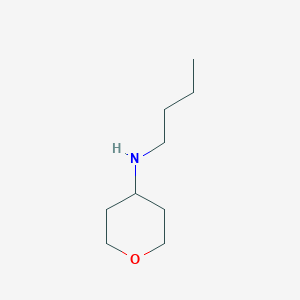

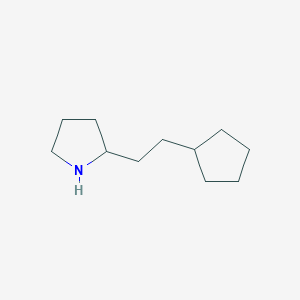
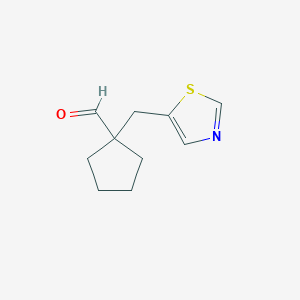
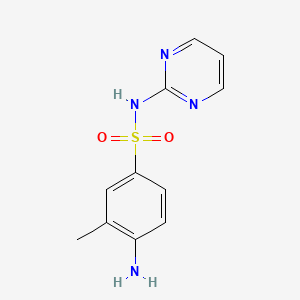
![(1-Cyclopropylethyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13258234.png)
